Tert-butyl 4-amino-4-methylpent-2-ynoate
Description
Tert-butyl 4-amino-4-methylpent-2-ynoate is a specialized organic compound featuring a tert-butyl ester group, an alkyne moiety, and an amino group.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-methylpent-2-ynoate |
InChI |
InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)6-7-10(4,5)11/h11H2,1-5H3 |
InChI Key |
NELGWJZYEBSLLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-methylpent-2-ynoate typically involves the reaction of tert-butyl acetoacetate with propargylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-4-methylpent-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Tert-butyl 4-amino-4-methylpent-2-ynoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-methylpent-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions through the amino group. Additionally, its alkyne moiety allows for cycloaddition reactions, leading to the formation of cyclic structures. These interactions can modulate biological pathways and contribute to its bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other tert-butyl esters and amino-alkyne derivatives allow for targeted comparisons. Below is a detailed analysis:
Structural and Functional Comparisons
Reactivity and Stability
- Tert-butyl Group : Provides steric hindrance, improving stability under basic or nucleophilic conditions compared to methyl/ethyl esters. However, tert-butyl esters are prone to acid-catalyzed decomposition, releasing isobutylene gas .
- Alkyne vs. Enoate/Allyl Groups: The alkyne in the target compound enables cycloaddition reactions (e.g., with azides), unlike the enoate or allyl groups in analogs .
- This contrasts with azido or trifluoromethyl groups, which alter electronic properties and metabolic stability .
Research Findings and Data Gaps
- Synthetic Routes : highlights methods for analogous compounds, such as silylation (TBDMSCl/imidazole) and azido group introduction. Similar strategies may apply to the target compound .
- Stability Data : The tert-butyl group’s stability aligns with observations in tert-butyl alcohol derivatives, which resist oxidation but degrade under acidic conditions .
- Unresolved Questions : Lack of direct data on the compound’s ecotoxicity, mutagenicity, and exact synthetic yields necessitates further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
